molecular formula C18H12N2O B13992564 5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole

5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13992564
M. Wt: 272.3 g/mol
InChI Key: VMGJVBNJZQORNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol . These methods yield the desired oxadiazole derivative through a series of intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both naphthyl and phenyl groups, which enhance its chemical stability and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

5-naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-18(21-20-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H

InChI Key

VMGJVBNJZQORNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.